5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile is an organic compound that features a furan ring substituted with a cyano group and a boronate ester
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It is known that similar compounds can interact with their targets through a process called borylation . This process involves the addition of a boron atom to the target molecule, which can result in significant changes to its chemical properties.
Preparation Methods
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile typically involves the borylation of furan derivatives. One common method is the palladium-catalyzed borylation of 5-bromo-2-furonitrile with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Hydrolysis: The boronate ester can be hydrolyzed to yield the corresponding boronic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific electronic properties.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of boron-containing drugs.
Comparison with Similar Compounds
Similar compounds include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions but lacks the furan and cyano groups.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boronate ester used in organic synthesis, differing in the heterocyclic ring structure
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile is unique due to its combination of a furan ring, a cyano group, and a boronate ester, which provides distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFCIJNLDIHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162901 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111096-21-9 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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